N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)ethanamine
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Overview
Description
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)ethanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)ethanamine typically involves the reaction of 5-methyl-1,2,4-oxadiazole with pyridine derivatives under specific conditions. One common method involves the use of acetamide at high temperatures (around 180°C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)ethanamine can be compared with other oxadiazole derivatives, such as:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound has similar structural features but different functional groups, leading to distinct properties and applications.
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine: Another related compound with variations in the substituents attached to the oxadiazole ring
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)-pyridin-3-ylmethyl]ethanamine |
InChI |
InChI=1S/C11H14N4O/c1-3-13-10(9-5-4-6-12-7-9)11-14-8(2)16-15-11/h4-7,10,13H,3H2,1-2H3 |
InChI Key |
FJJSCYKUHPUJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1=CN=CC=C1)C2=NOC(=N2)C |
Origin of Product |
United States |
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